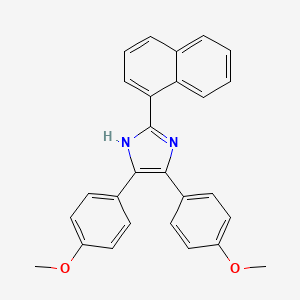![molecular formula C16H15N3O7S B5055058 N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5055058.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide, commonly known as NMSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of NMSBA is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cancer cell proliferation, neurodegeneration, and inflammation. NMSBA has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, NMSBA can induce cell cycle arrest and apoptosis in cancer cells. Additionally, NMSBA has been shown to activate the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
NMSBA has been reported to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the reduction of oxidative stress-induced damage to neurons, and the suppression of inflammation. In animal models, NMSBA has been shown to reduce tumor growth and increase survival rates in cancer-bearing mice. Additionally, NMSBA has been reported to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NMSBA is its potent anticancer activity against several cancer cell lines. Additionally, NMSBA has been shown to exhibit neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of NMSBA is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on NMSBA. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of NMSBA. Additionally, further studies are needed to elucidate the mechanism of action of NMSBA and its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, the development of NMSBA derivatives with improved solubility and pharmacokinetic properties may enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of NMSBA involves the reaction between 4-methoxy-3-nitrobenzoic acid and 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then acetylated using acetic anhydride to obtain NMSBA. This method has been reported to yield NMSBA in high purity and yield.
Aplicaciones Científicas De Investigación
NMSBA has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. It has been reported to exhibit potent anticancer activity against several cancer cell lines, including breast, colon, and lung cancer cells. Additionally, NMSBA has been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O7S/c1-10(20)18-27(24,25)13-6-4-12(5-7-13)17-16(21)11-3-8-15(26-2)14(9-11)19(22)23/h3-9H,1-2H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLMBFFFNOXGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5054983.png)
![3-(2,3-dihydro-1H-inden-2-yl)-8-(2-hydroxy-5-methoxybenzyl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5054985.png)
![2-(2-chloro-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055007.png)
![3,5-dimethyl-4-[4-(2-nitrophenoxy)butyl]-1H-pyrazole oxalate](/img/structure/B5055008.png)

![6-cyclopropyl-1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B5055020.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5055036.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide](/img/structure/B5055041.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5055047.png)
![4-bromo-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzamide](/img/structure/B5055062.png)


![2-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055076.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5055084.png)